N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide
Description
Properties
IUPAC Name |
N-(4-pyrrolo[1,2-a]quinoxalin-4-yloxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-13(23)20-14-8-10-15(11-9-14)24-19-18-7-4-12-22(18)17-6-3-2-5-16(17)21-19/h2-12H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUAYZBYYVAOCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide typically involves multi-step pathways starting from commercially available precursorsThe reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and yield. Green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylacetamide moiety
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism by which N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide, but differ in core heterocycles, substituents, or functional groups:
Compound A : N-(4-acetamidophenyl)-2-[6-oxo-3-(pyrrolidine-1-carbonyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl]acetamide
- Core Heterocycle: Pyrido[1,2-a]quinoxaline (saturated hexahydro ring system).
- Key Differences: Contains a pyrido ring fused to quinoxaline instead of a pyrrolo ring. Additional carbonyl-pyrrolidine substituent at position 3. Higher molecular weight (C25H28N4O4 vs. C19H16N3O2 for the target compound).
Compound B : Acetamide, N-acetyl-N-(1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)
- Core Heterocycle: Pyrrolo[3,2,1-ij]quinoline (tetrahydroquinoline fused to pyrrole).
- Key Differences: Lacks the quinoxaline moiety. Acetyl group replaces the phenyl ether linkage. Lower molecular weight (C15H18N2O2, 258.32 g/mol) compared to the target compound.
Compound C : N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide
- Core Heterocycle: Pyrrolo[3,2,1-ij]quinolin-4-one.
- Key Differences :
- Oxo group at position 4 introduces polarity.
- Propionamide substituent instead of acetamide.
Compound D : N-(4-(Benzyloxy)phenyl)acetamide
- Simpler Analog : Benzyloxy-phenylacetamide.
- Key Differences: No fused heterocyclic system (lacks pyrroloquinoxaline). Benzyloxy group replaces the pyrroloquinoxaline ether.
Physicochemical Properties
Functional Implications
- In contrast, Compound B’s pyrroloquinoline lacks the electron-deficient quinoxaline ring, reducing such interactions . Compound A’s pyrido[1,2-a]quinoxaline core introduces saturation, which may reduce rigidity and alter pharmacokinetics .
- Substituent Effects: The acetamide group in the target compound and Compound D enables hydrogen bonding with target proteins. However, Compound D’s lack of a heterocycle limits its specificity .
Biological Activity
N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide is a novel compound derived from the pyrrolo[1,2-a]quinoxaline class, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : C19H15N3O2
- Molecular Weight : 317.34 g/mol
- CAS Number : 477886-72-9
The compound features a pyrrolo[1,2-a]quinoxaline core linked to an acetamide side chain, which enhances its solubility and biological activity compared to other derivatives in the quinoxaline family.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. It has been tested against various human leukemia cell lines, including K562, U937, and HL60. The compound induces cytotoxicity through mechanisms such as cell cycle arrest and apoptosis:
- IC50 Values :
- K562: 3.5 µM
- HL60: 15 µM
- U937: Similar efficacy to K562
These values suggest that the compound is comparably effective to established antileukemic agents like A6730 and JG454 .
Antiviral and Antimicrobial Properties
The pyrrolo[1,2-a]quinoxaline derivatives are also recognized for their antiviral and antimicrobial activities. Preliminary studies have shown that these compounds can inhibit viral replication and exhibit activity against various bacterial strains. Specific mechanisms include:
- Inhibition of viral enzymes
- Disruption of bacterial cell wall synthesis
This compound primarily acts by targeting specific kinases involved in cell proliferation and survival pathways:
- Sirtuin 6 (Sirt6) : The compound selectively activates Sirt6, which plays a crucial role in regulating cellular metabolism and aging.
- Akt Kinase Inhibition : This compound inhibits Akt kinase activity, leading to reduced cell survival signals and promoting apoptosis in cancer cells.
Synthesis and Evaluation
The synthesis of this compound involves multi-step organic reactions starting from commercially available precursors. Characterization techniques such as FT-IR, NMR, and X-ray crystallography are employed to confirm the structure.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits promising cytotoxic effects against leukemia cell lines:
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| K562 | 3.5 | A6730: 4.5 |
| HL60 | 15 | JG454: similar efficacy |
| U937 | Similar |
These results indicate that this compound could be a viable candidate for further development as an antileukemic agent.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing N-(4-{pyrrolo[1,2-a]quinoxalin-4-yloxy}phenyl)acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling pyrroloquinoxaline precursors with substituted phenylacetamide groups. Key steps include nucleophilic substitution (for ether linkage formation) and amidation. Reaction optimization requires precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (DMF or THF for polar intermediates), and catalysts (e.g., Pd for cross-coupling). Purification via column chromatography or recrystallization ensures high yields (>70%) .
- Validation : Monitor intermediates using TLC and confirm final product identity via -/-NMR and HRMS .
Q. Which characterization techniques are critical for assessing the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use a C18 column with a gradient mobile phase (acetonitrile/water + 0.1% TFA) to assess purity (>95%). Retention time and peak symmetry indicate stability .
- Spectroscopy : -NMR (δ 7.2–8.5 ppm for aromatic protons) and FT-IR (amide I band at ~1650 cm) confirm functional groups .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Methodology :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC values <10 µM suggest high potency .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Compare selectivity via healthy cell lines (e.g., HEK293) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) across derivatives?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., PARP-1). Focus on triazole/pyrroloquinoxaline moieties’ hydrogen bonding with active sites .
- QSAR Analysis : Corporate substituent effects (e.g., electron-withdrawing groups on phenyl rings) into regression models to predict bioactivity .
- Case Study : Fluorine substituents () enhance metabolic stability but may reduce solubility—balance via logP calculations (ChemAxon) .
Q. What strategies mitigate low yields in large-scale synthesis?
- Methodology :
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing byproducts .
- DoE Optimization : Apply Taguchi methods to variables (temperature, stoichiometry). For example, excess acetamide (1.2 eq.) improves coupling efficiency .
Q. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomes) and bioavailability (IV vs. oral administration). Low AUC values may explain in vivo inefficacy .
- Metabolite Identification : LC-MS/MS to detect hydroxylated or glucuronidated metabolites that alter activity .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-response data with high variability?
- Methodology :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC and Hill coefficients. Bootstrap resampling (1000 iterations) quantifies confidence intervals .
- ANOVA with Tukey’s Test : Compare means across treatment groups (e.g., derivative analogs) to identify significant differences (p < 0.05) .
Q. How to design a robust SAR study for optimizing selectivity against off-target proteins?
- Methodology :
- Panel Screening : Test against structurally related enzymes (e.g., kinase family members) to identify selectivity cliffs .
- Alanine Scanning Mutagenesis : Map critical binding residues on target proteins via site-directed mutagenesis .
Conflict Resolution in Research Findings
Q. How to address discrepancies in reported IC values across laboratories?
- Root Cause Analysis :
- Assay Conditions : Variability in ATP concentrations (kinase assays) or serum content (cell-based assays) skews results. Standardize protocols (e.g., 10 µM ATP, 10% FBS) .
- Compound Integrity : Verify batch purity via HPLC and NMR before testing. Degradation products (e.g., hydrolyzed amide) may confound data .
Tables for Key Data
| Property | Value/Range | Technique | Reference |
|---|---|---|---|
| Melting Point | 215–220°C | DSC | |
| logP (Predicted) | 3.2 ± 0.3 | ChemAxon | |
| Aqueous Solubility (25°C) | 12 µg/mL | Shake-flask + HPLC | |
| Plasma Protein Binding | 89% (Human) | Equilibrium Dialysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
